

# A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Pro-OH

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Compound of Interest		
Compound Name:	Fmoc-D-Pro-OH	
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This document provides an in-depth technical overview of the spectroscopic data for N-(9-Fluorenylmethoxycarbonyl)-D-proline (**Fmoc-D-Pro-OH**), a critical building block in modern solid-phase peptide synthesis (SPPS). Accurate characterization of this raw material is essential for ensuring the quality and purity of synthesized peptides. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

# **Spectroscopic Data**

The structural integrity and purity of **Fmoc-D-Pro-OH** (Molecular Formula: C<sub>20</sub>H<sub>19</sub>NO<sub>4</sub>, Molecular Weight: 337.37 g/mol ) can be reliably confirmed using a combination of spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Fmoc-D-Pro-OH** 



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.75 - 7.80	d	2H, Aromatic (Fmoc)
7.58 - 7.65	m	2H, Aromatic (Fmoc)
7.30 - 7.45	m	4H, Aromatic (Fmoc)
4.20 - 4.50	m	4H, Fmoc CH, CH2 and Proline α-CH
3.40 - 3.60	m	2H, Proline δ-CH <sub>2</sub>
1.80 - 2.20	m	4H, Proline β-CH2 and y-CH2

| ~10.0 - 12.0 | br s | 1H, Carboxylic Acid OH |

Note: Peak positions and multiplicities can exhibit slight variations depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for Fmoc-D-Pro-OH



Chemical Shift (δ) ppm	Assignment
~174 - 176	C=O (Carboxylic Acid)
~154 - 156	C=O (Carbamate)
~143 - 144	Aromatic C (Fmoc, Quaternary)
~141	Aromatic C (Fmoc, Quaternary)
~127 - 128	Aromatic CH (Fmoc)
~127	Aromatic CH (Fmoc)
~125	Aromatic CH (Fmoc)
~120	Aromatic CH (Fmoc)
~67 - 68	Fmoc O-CH <sub>2</sub>
~59 - 60	Proline α-CH
~47	Fmoc CH
~46 - 47	Proline δ-CH <sub>2</sub>
~29 - 30	Proline β-CH2

| ~23 - 24 | Proline y-CH<sub>2</sub> |

Note: Carbonyl carbons are typically found in the most downfield region of the spectrum.[3]

## Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy is used to identify the presence of key functional groups, while mass spectrometry confirms the molecular weight of the compound.

Table 3: IR Absorption and Mass Spectrometry Data for Fmoc-D-Pro-OH



Technique	Measurement	Assignment
IR	2500-3300 cm <sup>−1</sup> (broad)	O-H stretch (Carboxylic Acid)
	~1700 cm <sup>-1</sup>	C=O stretch (Carbamate)
	~1690 cm <sup>-1</sup>	C=O stretch (Carboxylic Acid)
	1500-1600 cm <sup>-1</sup>	C=C stretch (Aromatic)
	1200-1300 cm <sup>-1</sup>	C-O stretch
MS (ESI+)	338 m/z	[M+H]+

| | 360 m/z | [M+Na]+ |

Note: The broad O-H stretch in the IR spectrum is characteristic of a carboxylic acid.[4] The mass spectrum confirms the expected molecular weight, with a prominent peak at m/z 338 corresponding to the protonated molecule [M+H]+.[5]

# **Experimental Protocols**

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-Pro-OH** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover a range of -2 to 12 ppm.



- Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - A larger number of scans is required (typically 1024 or more) due to the low natural abundance of the <sup>13</sup>C isotope.[3]
  - Reference the spectrum to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

#### **IR Spectroscopy Protocol**

Infrared spectra for solid samples are commonly obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which requires minimal sample preparation.[7]

- Sample Preparation: Place a small amount (a few milligrams) of the solid Fmoc-D-Pro-OH
  powder directly onto the ATR crystal.
- Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Lower the instrument's anvil to press the sample firmly against the crystal.
  - Acquire the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>.[8]
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - The resulting spectrum should be automatically ratioed against the background spectrum to produce a spectrum in absorbance or transmittance units.



#### **Mass Spectrometry Protocol**

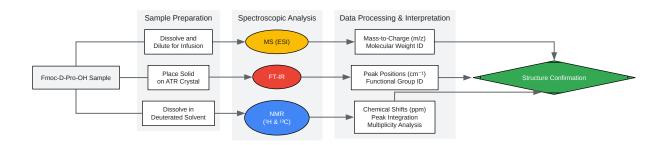
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids.

- Sample Preparation:
  - Prepare a dilute solution of **Fmoc-D-Pro-OH** (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - A small amount of formic acid (0.1%) may be added to the solvent to promote protonation and the formation of [M+H]<sup>+</sup> ions.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
  - Acquire data in positive ion mode to detect protonated molecules ([M+H]+) and other adducts like [M+Na]+.
  - Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).

## **Visualization of Analytical Workflow**

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic analysis of a chemical compound such as **Fmoc-D-Pro-OH**, from sample preparation to final structural confirmation.





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Caption: General workflow for the spectroscopic characterization of **Fmoc-D-Pro-OH**.

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